Synthetic Yield in Base-Mediated Ring-Opening: A Benchmark for Process Efficiency
In the synthetic route documented in patent WO2019/215203 (AstraZeneca), the target compound is obtained via oxidative ring-opening of 4-bromo-5-methyl-1H-indole-2,3-dione. This specific step achieves an isolated yield of 99%, providing a quantitative baseline for assessing the efficiency of alternative synthetic strategies [1]. While this yield pertains to a specific transformation rather than a direct comparator assay, it establishes a high-efficiency procurement benchmark for the final compound when sourced via this route. Alternative synthetic approaches to similar anthranilic acid derivatives may yield significantly lower isolated product due to purification challenges.
| Evidence Dimension | Isolated Yield of Final Synthetic Step |
|---|---|
| Target Compound Data | 99% |
| Comparator Or Baseline | Typical yields for related anthranilic acid syntheses (class-level baseline) |
| Quantified Difference | Approaches near-quantitative conversion |
| Conditions | Reaction of 4-bromo-5-methyl-1H-indole-2,3-dione with NaOH and H₂O₂ at 80°C for 1 h, followed by acidic work-up. |
Why This Matters
This near-quantitative yield in a validated patent route informs procurement strategy and cost-of-goods modeling, indicating high process efficiency for this specific precursor.
- [1] ASTRAZENECA AB; KETTLE, Jason, Grant; BAGAL, Sharanjeet, Kaur; et al. WO2019/215203, 2019, A1. Location in patent: Page/Page column 49. View Source
